N-(乙氧羰基)氮丙啶

描述

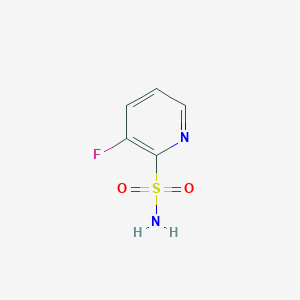

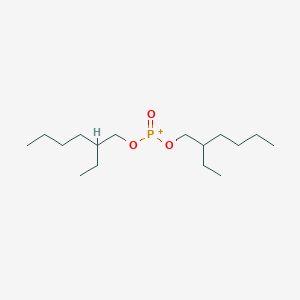

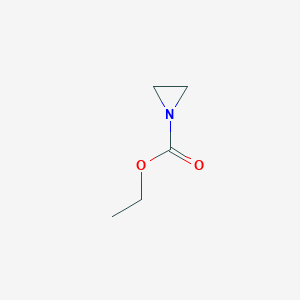

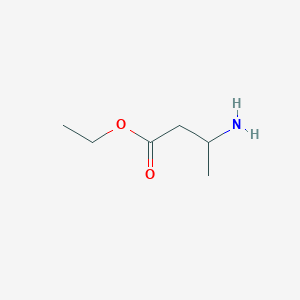

N-(Ethoxycarbonyl)aziridine, also known as N-(Ethoxycarbonyl)aziridine, is a useful research compound. Its molecular formula is C5H9NO2 and its molecular weight is 115.13 g/mol. The purity is usually 95%.

The exact mass of the compound N-(Ethoxycarbonyl)aziridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 26962. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality N-(Ethoxycarbonyl)aziridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(Ethoxycarbonyl)aziridine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

有机合成

N-(乙氧羰基)氮丙啶: 在有机合成中发挥着重要作用,特别是作为构建复杂分子的中间体。 其由于三元环结构的张力而产生的反应活性,使其能够进行各种转化 . 它作为合成氮丙啶的前体,而氮丙啶被进一步用于创造多种生物活性化合物,包括 4-7 元杂环 .

药物发现

在药物发现领域,N-(乙氧羰基)氮丙啶因其形成具有良好生物活性的衍生物的潜力而受到重视。 该化合物的固有反应活性被用来合成新型药效团,这在新药开发中至关重要 .

材料科学

N-(乙氧羰基)氮丙啶: 通过其在聚合物化学中的应用,为材料科学的进步做出了贡献。它参与聚加成、后修饰和交联反应,为传统的环氧化物化学提供了替代方案。 这对开发具有理想性能的新材料具有重要意义 .

生物化学

在生物化学中,N-(乙氧羰基)氮丙啶在研究酶催化反应中起着重要作用,特别是那些涉及氮丙啶形成的反应。 了解这些过程对于含有氮丙啶环的天然产物的生物合成至关重要,这些天然产物很少见,但具有高度反应性和细胞毒性 .

农业

N-(乙氧羰基)氮丙啶在农业中的应用正在兴起,特别是在可以作为农用化学品中间体的化合物的合成中。 它能够进行各种开环反应,使其成为创造可能导致新型杀虫剂或肥料开发的新分子的宝贵工具 .

环境科学

最后,N-(乙氧羰基)氮丙啶通过绿色化学方法的开发在环境科学中得到了应用。 它在为含氮杂环创建环境友好的合成路线方面特别引人注目,因为这些化合物在各种环境应用中都很重要 .

作用机制

Target of Action

N-(Ethoxycarbonyl)aziridine is a synthetic compound that has been used in the field of organic chemistry for the synthesis of various complex molecules Aziridines, in general, are known to be highly reactive due to their ring strain, making them useful in various chemical reactions .

Mode of Action

The mode of action of N-(Ethoxycarbonyl)aziridine involves its interaction with other reactants in a chemical reaction. Aziridines are known to undergo ring-opening reactions, which are often nucleophilic in nature . This means that a nucleophile, a species that donates an electron pair, attacks the aziridine ring, causing it to open and form a new bond . This property is fundamental to the utility of aziridines in synthetic chemistry.

Biochemical Pathways

For instance, aziridines have been found to be key intermediates in the biosynthesis of certain antibiotics . They are also involved in the formation of various heterocycles of pharmaceutical interest .

Result of Action

The result of N-(Ethoxycarbonyl)aziridine’s action is the formation of new chemical bonds and structures. In the context of synthetic chemistry, this can lead to the creation of complex molecules with potential pharmaceutical applications . .

属性

IUPAC Name |

ethyl aziridine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-2-8-5(7)6-3-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGPDSKXOTDLPJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10217405 | |

| Record name | 1-Aziridinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

671-51-2 | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=671-51-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000671512 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl aziridinylformate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26962 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridinecarboxylic acid, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10217405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(Ethoxycarbonyl)aziridine | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T577P56NRQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What makes N-(Ethoxycarbonyl)aziridine derivatives useful for synthesizing amino acids?

A: N-(Ethoxycarbonyl)aziridine derivatives are valuable building blocks for synthesizing both α- and β-amino acids due to the reactivity of the aziridine ring. [, ] The strained three-membered ring can be opened regioselectively by various nucleophiles, including metal halides. [, ] This ring-opening reaction allows for the introduction of different substituents, leading to diverse amino acid structures.

Q2: Can you give an example of how regioselectivity is controlled in the reactions of N-(Ethoxycarbonyl)aziridine derivatives?

A: Research has shown that using different metal halides can influence the regioselectivity of the ring-opening reaction. [] For instance, reacting a 3-substituted N-Ethoxycarbonyl aziridine-2-carboxylate with titanium tetrachloride (TiCl4) favors nucleophilic attack at the more sterically hindered carbon, yielding α-amino acid derivatives. [] Conversely, using tin tetrachloride (SnCl4) promotes attack at the less hindered carbon, leading to β-amino acid derivatives. []

Q3: Besides their use in amino acid synthesis, are there other applications of N-(Ethoxycarbonyl)aziridine derivatives being investigated?

A: Yes, researchers are exploring the use of N-Ethoxycarbonyl aziridine derivatives as intermediates in the synthesis of other complex molecules. For example, a stereoselective synthesis of a D-galactal-derived N-Ethoxycarbonyl aziridine has been reported. [] This new synthetic protocol expands the utility of glycal-derived N-activated vinyl aziridines, potentially opening doors to diverse carbohydrate-based molecules with various applications. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B146825.png)

![1-Bromo-3-methylbicyclo[1.1.1]pentane](/img/structure/B146834.png)